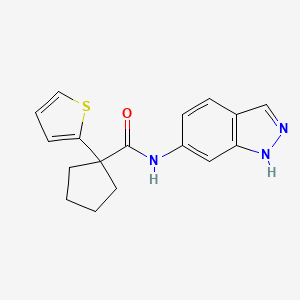

N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

CAS No.: 1219912-51-2

Cat. No.: VC7443592

Molecular Formula: C17H17N3OS

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219912-51-2 |

|---|---|

| Molecular Formula | C17H17N3OS |

| Molecular Weight | 311.4 |

| IUPAC Name | N-(1H-indazol-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C17H17N3OS/c21-16(17(7-1-2-8-17)15-4-3-9-22-15)19-13-6-5-12-11-18-20-14(12)10-13/h3-6,9-11H,1-2,7-8H2,(H,18,20)(H,19,21) |

| Standard InChI Key | WTNYOOOTLRJRFU-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Introduction

N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that combines indazole and thiophene structures. This compound belongs to the carboxamide class, characterized by a carbonyl group attached to a nitrogen atom. The integration of indazole and thiophene moieties provides a rich site for potential biological interactions, making it of interest in medicinal chemistry for drug development.

Synthesis Methods

The synthesis of N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps. The process requires careful control of reaction conditions to ensure high yields and purity of the final product. While specific synthesis protocols are not detailed in available literature, the general approach involves the preparation of indazole and thiophene precursors, followed by their integration into the final compound structure.

Biological Activities and Potential Applications

Indazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of thiophene further enhances these properties, suggesting potential applications in medicinal chemistry. The compound's unique structure makes it a promising candidate for drug development, particularly as a precursor or active agent in therapeutic formulations.

Research Findings and Future Directions

Further studies are necessary to elucidate the precise mechanisms of action and biological pathways involved in the activity of N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide. The compound's potential in drug development is significant due to its structural complexity and the known biological activities of its constituent moieties. Future research should focus on optimizing synthesis methods, evaluating biological efficacy, and exploring its therapeutic potential.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume